N-(3,4-dimethoxybenzyl)-5-methyl-2-furamide
Description
N-(3,4-dimethoxybenzyl)-5-methyl-2-furamide: is an organic compound that features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, attached to a furan ring with a methyl group at the 5 position
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-5-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-10-4-6-13(20-10)15(17)16-9-11-5-7-12(18-2)14(8-11)19-3/h4-8H,9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPFIJMQZVIDJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxybenzyl)-5-methyl-2-furamide typically involves the following steps:
Formation of the 3,4-dimethoxybenzylamine: This can be achieved by the reduction of 3,4-dimethoxybenzaldehyde using a reducing agent such as sodium borohydride.
Acylation Reaction: The 3,4-dimethoxybenzylamine is then reacted with 5-methyl-2-furoyl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy groups on the benzyl ring can undergo oxidation to form corresponding quinones.
Reduction: The furan ring can be reduced to tetrahydrofuran derivatives under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as thiolates or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine:
- Potential applications in drug discovery and development due to its structural features that may interact with biological targets.
- Investigated for its antimicrobial and antioxidant properties .
Industry:
- Utilized in the production of advanced materials, including polymers and coatings.
- Applied in the development of sensors and electronic devices due to its electronic properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-5-methyl-2-furamide involves its interaction with specific molecular targets, which can vary depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy groups and the furan ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
N-(3,4-dimethoxybenzyl)-4-methyloctanoate: Similar in structure but with an octanoate group instead of a furan ring.
3,4-dimethoxybenzyl alcohol: Lacks the amide and furan functionalities but shares the benzyl and methoxy groups.
Uniqueness:
- The presence of both the furan ring and the methoxy-substituted benzyl group makes N-(3,4-dimethoxybenzyl)-5-methyl-2-furamide unique in its chemical reactivity and potential applications.
- Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and material science.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
